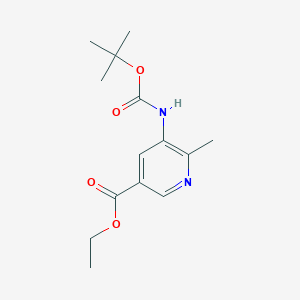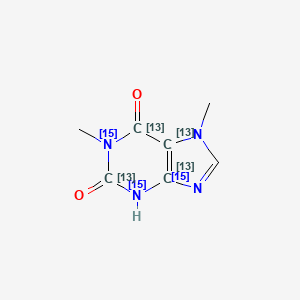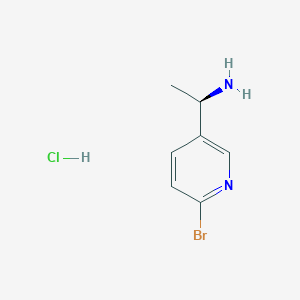
5-((terc-butoxicarbonil)amino)-6-metilnicotinato de etilo
Descripción general
Descripción
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a methyl group attached to the nicotinic acid core
Aplicaciones Científicas De Investigación
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate typically involves the following steps:
Formation of the Nicotinic Acid Derivative: The starting material, 6-methylnicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-methylnicotinate.
Protection of the Amino Group: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate may involve the use of flow microreactor systems to enhance the efficiency and yield of the synthesis process. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Mild reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield the deprotected amine derivative .
Mecanismo De Acción
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing the compound to interact with enzymes or receptors. The nicotinic acid core may also play a role in modulating biological activity by binding to specific targets such as nicotinic acid receptors .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methylnicotinate: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
5-Amino-6-methylnicotinic acid: Contains a free amino group, which may lead to different reactivity and biological activity.
Ethyl 5-amino-6-methylnicotinate: Similar structure but without the Boc protection, leading to different chemical properties.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
IUPAC Name |
ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRWEQOGCCJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B1442345.png)











